1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Overview
Description
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous substance present in the human brain. It has been identified as an antidepressant and a substance that prevents parkinsonism . It demonstrates neuroprotective activity .
Synthesis Analysis
1,2,3,4-Tetrahydroisoquinolines (THIQ) are a large group of natural products. They can be formed as condensation products of biogenic amines with aldehydes or α-keto acids by the Pictet–Spengler reaction . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, which has resulted in the development of novel THIQ analogs with potent biological activity .
Molecular Structure Analysis
The molecular formula of 1-Methyl-1,2,3,4-tetrahydroisoquinoline is C10H13N . It is a member of isoquinolines .
Chemical Reactions Analysis
1-Methyl-1,2,3,4-tetrahydroisoquinoline can interact with the agonistic conformation of dopamine (DA) receptors. It inhibits the formation of 3,4-dihydroxyphenylacetic acid as well as the production of free radicals and shifts DA catabolism toward COMT-dependent O-methylation .
Physical And Chemical Properties Analysis
The molecular weight of 1-Methyl-1,2,3,4-tetrahydroisoquinoline is 147.22 g/mol . It has 1 hydrogen bond donor count and 1 hydrogen bond acceptor count .
Scientific Research Applications
Therapeutic Applications in Neurology and Oncology
- Neuroprotective Effects: 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) shows potential as a neuroprotective agent. It has been studied for its protective effects against various neurotoxins in Parkinson's disease models, demonstrating protective action in dopaminergic neurons and indicating potential for treating Parkinson's disease (Kotake et al., 2005).
- Anticancer Properties: Some derivatives of 1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated for their anticancer activity. For instance, compounds with modifications on the phenyl ring have been studied for cytotoxicity against breast cancer cell lines, indicating potential as anticancer agents (Redda et al., 2010).
Role in Antidepressant Activity and Neuroprotection
- Antidepressant-like Effects: 1MeTIQ has shown significant antidepressant-like effects in vivo, suggesting its potential for depression therapy. Its neuroprotective, antioxidant, and antidepressant-like effects in the central nervous system make it a candidate for controlling adverse CNS inflammatory processes accompanying depression (Możdżeń et al., 2019).
- Neurotoxic vs. Neuroprotective Activity: Research into 1MeTIQ and related compounds shows a balance between neurotoxic and neuroprotective activities, with hydroxy derivatives indicating potential for Parkinson's disease treatment (Okuda et al., 2003).
Potential in Treating Infectious Diseases
- Broad Therapeutic Activities: Tetrahydroisoquinolines, including 1MeTIQ, have been studied for their potential in treating various infectious diseases such as malaria, tuberculosis, HIV-infection, HSV-infection, and leishmaniasis, as well as in cancer and CNS disorders (Singh & Shah, 2017).
Chemical and Structural Studies
- Derivative Synthesis and Analysis: Studies have been conducted on the synthesis of derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, contributing to the understanding of its structural and chemical properties (Jansa et al., 2006).
properties
IUPAC Name |
1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-8-10-5-3-2-4-9(10)6-7-11-8;/h2-5,8,11H,6-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEGVJOLMOPMHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431035 | |
Record name | 1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride | |
CAS RN |
111635-08-6 | |
Record name | 1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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